molecular formula C21H26N2O6 B600971 Nitrendipine Dipropyl Ester CAS No. 77888-05-2

Nitrendipine Dipropyl Ester

Cat. No. B600971
CAS RN: 77888-05-2
M. Wt: 402.45
InChI Key:
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Description

Nitrendipine Dipropyl Ester is a compound with the molecular formula C21H26N2O6 . It is also known by other names such as dipropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and LERCANIDIPINEIMPURITY2 .


Molecular Structure Analysis

The molecular structure of Nitrendipine Dipropyl Ester includes a dihydropyridine ring, which is a common feature in calcium channel blockers . The InChI string for this compound is InChI=1S/C21H26N2O6/c1-5-10-28-20(24)17-13(3)22-14(4)18(21(25)29-11-6-2)19(17)15-8-7-9-16(12-15)23(26)27/h7-9,12,19,22H,5-6,10-11H2,1-4H3 .


Physical And Chemical Properties Analysis

Nitrendipine Dipropyl Ester has a molecular weight of 402.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 9 . Its exact mass and monoisotopic mass are both 402.17908655 g/mol . The topological polar surface area of the compound is 110 Ų .

Scientific Research Applications

Bioavailability Improvement Through Nanoparticle Delivery Systems

Nitrendipine, which has poor oral bioavailability due to first-pass metabolism, has been incorporated into solid lipid nanoparticles (SLNs) to enhance its bioavailability. Studies have shown that these SLNs, prepared using various lipids and surfactants, significantly improve the bioavailability of nitrendipine after intraduodenal administration in rats, suggesting a potential for SLNs in delivering lipophilic drugs like nitrendipine more effectively (Venishetty et al., 2007).

Pharmacokinetic Studies and Drug Delivery

Nitrendipine's pharmacokinetics and its distribution in tissues have been studied extensively. Research involving the administration of nitrendipine solid lipid nanoparticles in rats revealed changes in absorption, distribution, metabolism, and excretion, highlighting the importance of delivery method on the drug's overall efficacy and distribution in the body (Manjunath & Venkateswarlu, 2006).

Application in Calcium Channel Blockade

Nitrendipine is known for its ability to block calcium channels in cardiac and vascular smooth muscle. Detailed studies have elucidated its high-affinity binding to the inactivated state of the Ca2+ channel, providing insights into its mechanism of action in treating hypertension and potential applications in cardiovascular diseases (Bean, 1984).

Innovative Drug Formulation and Controlled Release Systems

Innovative drug delivery systems for nitrendipine have been developed to improve its dissolution rate and therapeutic efficacy. For instance, a novel pH-dependent gradient-release drug delivery system was designed to control the release rate of nitrendipine, ensuring efficient absorption in the appropriate region of the gut (Yang et al., 2004).

Pharmacodynamic Modeling and Simulation

The use of pharmacokinetic modeling and computer simulation has played a critical role in developing formulations for controlled release of nitrendipine. This approach allows for the identification of critical formulation parameters, optimizing the drug's effectiveness and efficiency (Grabnar et al., 1998).

Mechanism of Action

Target of Action

Nitrendipine Dipropyl Ester primarily targets the L-type calcium channels in the myocardial and vascular smooth muscle cells . These channels consist of four subunits (α1, α2/δ, γ, and β subunits), localized in the plasma membrane . The L-type calcium channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction.

Mode of Action

Nitrendipine Dipropyl Ester interacts with its targets by binding to the L-type calcium channels and blocking their activity . It inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . This leads to a decrease in intracellular calcium, which inhibits the contractile processes of the myocardial smooth muscle cells .

Pharmacokinetics

Once ingested, Nitrendipine is absorbed by the gut and metabolized by the liver before it goes into the systemic circulation and reaches the cells of the smooth muscles and cardiac muscle cells . Nitrendipine is about 98% bound to plasma proteins, and its volume of distribution is 2 to 6 L/kg at steady-state . Despite complete absorption of the drug from the tablet, the bioavailability of the parent compound is around 21.2 ± 12.5% .

Action Environment

The action, efficacy, and stability of Nitrendipine Dipropyl Ester can be influenced by various environmental factors. For instance, the pH level of the gastrointestinal tract can affect the absorption of the drug. Additionally, factors such as liver function can impact the metabolism of the drug, thereby influencing its bioavailability and efficacy

Future Directions

While specific future directions for Nitrendipine Dipropyl Ester are not available, Nitrendipine, a related compound, continues to be used in the treatment of arterial hypertension . Research into improving the solubility and bioavailability of Nitrendipine through the development of nanoparticulate rapidly dissolving tablets has been conducted .

properties

IUPAC Name

dipropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6/c1-5-10-28-20(24)17-13(3)22-14(4)18(21(25)29-11-6-2)19(17)15-8-7-9-16(12-15)23(26)27/h7-9,12,19,22H,5-6,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFRNSYMIJOXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrendipine Dipropyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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